N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide
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Overview
Description
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide is a complex organic compound that features a benzimidazole moiety, an acetamido group, and a picolinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The acetamido group can be introduced through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base . The final step involves coupling the benzimidazole derivative with picolinic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce benzimidazole amines .
Scientific Research Applications
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth . The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)formimidoyl: Similar structure but with a formimidoyl group instead of an acetamido group.
2-Phenylbenzimidazole: Lacks the acetamido and picolinamide groups, but shares the benzimidazole core.
Uniqueness
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both acetamido and picolinamide groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-[[2-(benzimidazol-1-yl)acetyl]amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(13-26-14-23-17-9-3-4-11-19(17)26)24-15-7-1-2-8-16(15)25-21(28)18-10-5-6-12-22-18/h1-12,14H,13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYVMNQHUNOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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